molecular formula C38H40F3P B14895730 dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane

dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane

Cat. No.: B14895730
M. Wt: 584.7 g/mol
InChI Key: FXSZZZISCJGGGJ-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes multiple phenyl rings and a phosphane group. This compound is often used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The phosphane group donates electron density to the metal center, enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane is unique due to its multiple phenyl rings and the presence of a trifluoromethyl group, which can significantly influence its electronic properties and reactivity. This makes it a valuable ligand in various catalytic processes, offering distinct advantages over similar compounds .

Properties

Molecular Formula

C38H40F3P

Molecular Weight

584.7 g/mol

IUPAC Name

dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane

InChI

InChI=1S/C38H40F3P/c1-27-19-21-28(22-20-27)33-16-10-17-34(29-23-25-30(26-24-29)38(39,40)41)37(33)35-15-8-9-18-36(35)42(31-11-4-2-5-12-31)32-13-6-3-7-14-32/h8-10,15-26,31-32H,2-7,11-14H2,1H3

InChI Key

FXSZZZISCJGGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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